An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Malonates

An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Malonates

Introduction

The term "diallyl malonate" can be ambiguous and may refer to two distinct chemical compounds: Diallyl Malonate and Diethyl Diallylmalonate. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for both compounds to offer clarity and detailed information for researchers, scientists, and professionals in drug development.

Diallyl Malonate

Diallyl malonate (CAS No. 1797-75-7) is the diester product of malonic acid and allyl alcohol.

Chemical Structure and Identifiers

-

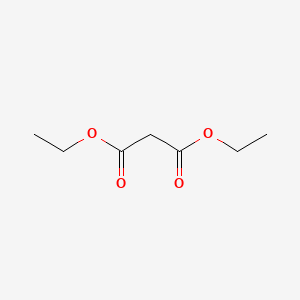

Chemical Structure:

Caption: 2D Structure of Diallyl Malonate.

-

SMILES: C=CCOC(=O)CC(=O)OCC=C[1]

-

InChI: InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diallyl malonate.

| Property | Value | Reference |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Density | 1.057 g/cm³ | [4] |

| Boiling Point | 233.5 °C at 760 mmHg | [4] |

| Flash Point | 107.8 °C | [4] |

| Refractive Index | 1.449 | [4] |

| Solubility | No data available | |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Synthesis of Diallyl Malonate via Fischer Esterification [5]

This protocol describes the synthesis of diallyl malonate from malonic acid and allyl alcohol using an acid catalyst.

-

Materials:

-

Malonic acid (1.0 g, 10 mmol)

-

Allyl alcohol (3.0 mL, 44 mmol)

-

p-Toluenesulfonic acid (0.11 g, 0.64 mmol)

-

Benzene (B151609) (50 mL)

-

Diethyl ether (50 mL)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux for 6 hours to remove the water produced during the esterification azeotropically.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the solution.

-

Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.

-

Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.

-

Reaction Pathways

The synthesis of diallyl malonate is a classic example of a Fischer-Speier esterification.

Caption: Fischer Esterification of Malonic Acid.

Diethyl Diallylmalonate

Diethyl diallylmalonate (CAS No. 3195-24-2) is a derivative of diethyl malonate where the alpha-carbon has been alkylated with two allyl groups.[6]

Chemical Structure and Identifiers

-

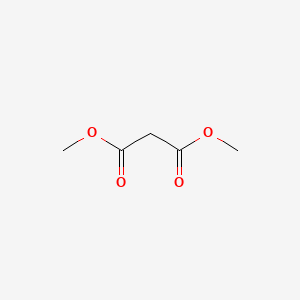

Chemical Structure:

Caption: 2D Structure of Diethyl Diallylmalonate.

-

IUPAC Name: diethyl 2,2-bis(prop-2-enyl)propanedioate[7]

-

InChI: InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3[7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diethyl diallylmalonate.

| Property | Value | Reference |

| Molecular Weight | 240.30 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [6] |

| Density | 0.994 g/mL at 25 °C | [8] |

| Boiling Point | 128-130 °C at 12 mmHg | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

| Refractive Index | n20/D 1.446 | [8] |

| Solubility in Water | Limited | [6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [6] |

Experimental Protocols

Synthesis of Diethyl Diallylmalonate via Malonic Ester Synthesis

This protocol describes the dialkylation of diethyl malonate using allyl bromide.

-

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Strong base (e.g., sodium ethoxide or sodium hydride)

-

Anhydrous solvent (e.g., ethanol, THF, DMF)

-

-

Procedure (Example using Sodium Ethoxide):

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

Allow the mixture to stir for a period to ensure complete formation of the enolate.

-

Add allyl bromide dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Repeat steps 2-5 for the second allylation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

-

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate [10]

This is a common application of diethyl diallylmalonate, often used to demonstrate the effectiveness of RCM catalysts.

-

Materials:

-

Diethyl diallylmalonate (100 mg, 0.416 mmol)

-

Grubbs' catalyst (e.g., 1st or 2nd generation) (0.02 mmol)

-

Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Diethyl ether

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a solution of the Grubbs' catalyst in dry, degassed CH₂Cl₂.

-

Add diethyl diallylmalonate to the catalyst solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with diethyl ether.

-

Filter the solution through a plug of silica gel to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude cyclized product.

-

The product can be further purified by column chromatography if necessary.

-

Reaction Pathways

Malonic Ester Synthesis of Diethyl Diallylmalonate

This reaction proceeds via the formation of an enolate, followed by two successive nucleophilic substitution (Sₙ2) reactions.

Caption: Dialkylation of Diethyl Malonate.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This reaction utilizes a ruthenium catalyst to form a five-membered ring and ethylene (B1197577) gas.

Caption: Catalytic Cycle of RCM.

References

- 1. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diallyl malonate | 1797-75-7 [sigmaaldrich.com]

- 4. CAS No.1797-75-7,DIALLYL MALONATE Suppliers [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pi Chemicals System [pipharm.com]

- 9. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]